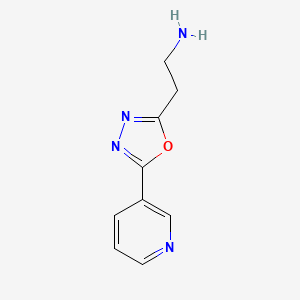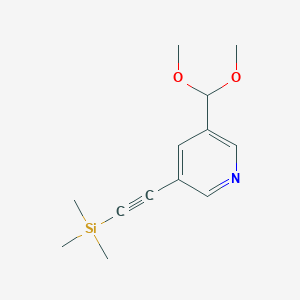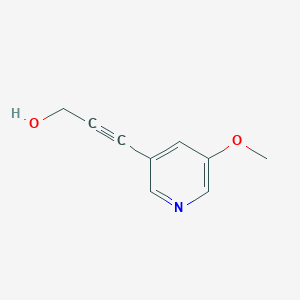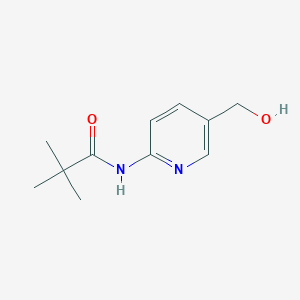
2-(5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)ethanamine” is a complex organic molecule that contains a pyridine ring, an oxadiazole ring, and an ethanamine group . The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom. The oxadiazole ring is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. The ethanamine group consists of a two-carbon chain (ethane) with an amine (-NH2) group attached.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrogen in the pyridine and oxadiazole rings would likely result in these rings being planar. The ethanamine group would likely have a tetrahedral geometry around the carbon atom .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyridine and oxadiazole rings and the ethanamine group. The nitrogen atoms in the rings could act as nucleophiles in reactions. The ethanamine group could also participate in reactions due to the presence of the amine group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen atoms could result in the compound being a base. The compound could also exhibit polarity due to the presence of the nitrogen and oxygen atoms .Scientific Research Applications
Antitumor and Anticancer Activity
- Novel 1,2,4-oxadiazole derivatives, structurally similar to 2-(5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)ethanamine, have shown potential in antitumor activity. Their synthesis and in vitro anti-cancer activity were assessed, revealing significant potency in certain compounds (Maftei et al., 2016).
- A related compound demonstrated strong antimicrobial activity, suggesting potential in antimicrobial and possibly antitumor applications (Salimon et al., 2011).
DNA Interaction and Cleavage Activity
- Copper(II) complexes with ligands structurally similar to 2-(5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)ethanamine exhibited good DNA binding propensity and showed potential in DNA interaction and cleavage activities (Kumar et al., 2012).
Synthesis and Characterization of Derivatives
- Research into the synthesis and characterization of derivatives related to 2-(5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)ethanamine has been conducted, contributing to understanding their structure and potential applications in various fields (Chaudhry et al., 2020).
Antimycobacterial Activity
- Certain derivatives have been found to exhibit significant antimycobacterial activity, suggesting potential use in treating bacterial infections (Navarrete-Vázquez et al., 2007).
Antioxidant and Antimitotic Agent
- Asymmetric derivatives of 2-(5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)ethanamine have been synthesized and evaluated for their antioxidant and antimitotic activities, indicating potential therapeutic applications (Pund et al., 2022).
Photoluminescence and Electronic Properties
- Certain oxadiazole derivatives related to this compound have been studied for their photoluminescence and electronic properties, potentially useful in material science applications (Shih et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c10-4-3-8-12-13-9(14-8)7-2-1-5-11-6-7/h1-2,5-6H,3-4,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWGYOOCIXFUPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(O2)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640517 |
Source


|
| Record name | 2-[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)ethanamine | |
CAS RN |
933754-48-4 |
Source


|
| Record name | 2-[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-Iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1325005.png)
![5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1325006.png)
![5-Iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1325007.png)
![3-Iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1325010.png)
![5-Fluoro-3-iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1325012.png)
![5-Fluoro-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B1325013.png)
![5-Chloro-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B1325014.png)